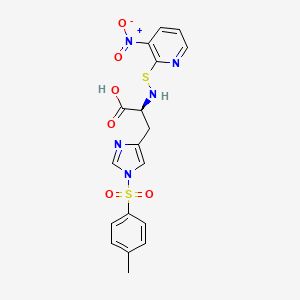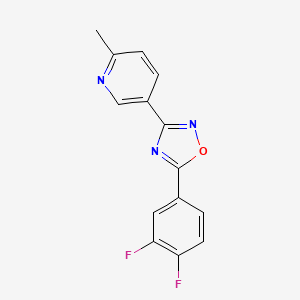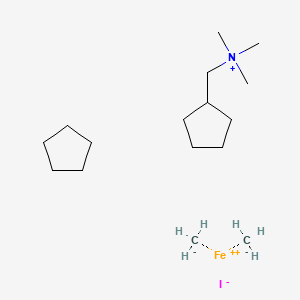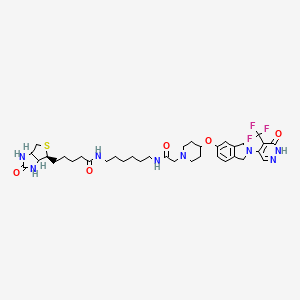
Antibacterial agent 140 (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 140 (chloride) is a novel compound that has shown significant promise in the detection and treatment of Gram-positive bacteria. It is a ruthenium-based photosensitizer that interacts specifically with lipoteichoic acids on the surface of Gram-positive bacteria, making it highly effective in both in vitro and in vivo settings .
準備方法
The synthesis of Antibacterial agent 140 (chloride) involves several steps, including the preparation of the ruthenium complex and its subsequent functionalization. The synthetic route typically involves the use of ruthenium precursors, ligands, and various reaction conditions such as temperature control and solvent selection. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
化学反応の分析
Antibacterial agent 140 (chloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
Antibacterial agent 140 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in various chemical reactions.
Biology: Employed in the detection and treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Medicine: Investigated for its potential use in photodynamic therapy for bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
作用機序
The mechanism of action of Antibacterial agent 140 (chloride) involves its interaction with lipoteichoic acids on the surface of Gram-positive bacteria. This interaction disrupts the bacterial cell membrane, leading to cell death. The compound also exhibits strong antibacterial activity under light irradiation, making it effective in photodynamic therapy .
類似化合物との比較
Antibacterial agent 140 (chloride) is unique due to its ruthenium-based structure and its specific interaction with lipoteichoic acids. Similar compounds include other ruthenium-based photosensitizers and antibacterial agents that target Gram-positive bacteria. Antibacterial agent 140 (chloride) stands out due to its high selectivity and effectiveness under light irradiation .
特性
分子式 |
C61H44Cl2N8Ru2- |
|---|---|
分子量 |
1162.1 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-2-phenanthren-9-ylimidazo[4,5-f][1,10]phenanthroline;1,10-phenanthroline;ruthenium;ruthenium(1+);dichloride |
InChI |
InChI=1S/C37H28N4.2C12H8N2.2ClH.2Ru/c1-37(2,3)24-16-18-25(19-17-24)41-35-30-15-9-21-39-33(30)32-29(14-8-20-38-32)34(35)40-36(41)31-22-23-10-4-5-11-26(23)27-12-6-7-13-28(27)31;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h4-22H,1-3H3;2*1-8H;2*1H;;/q;;;;;;+1/p-2 |
InChIキー |
HFIVRUPMHMOYDL-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC7=CC=CC=C7C8=CC=CC=C86.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru].[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)




![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)





![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
